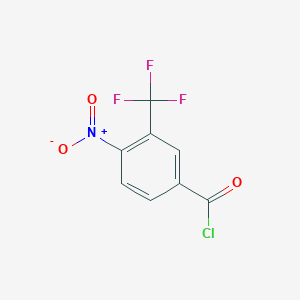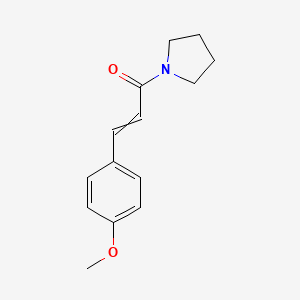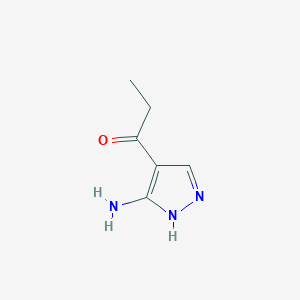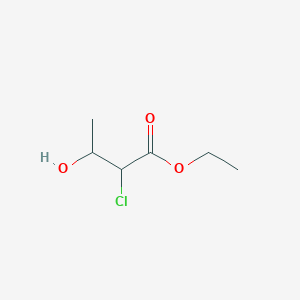
Ethyl 2-chloro-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the synthesis of various pharmaceuticals, particularly statins, which are cholesterol-lowering drugs. This compound is known for its high enantioselectivity and is often used in the production of enantiopure drugs due to its ability to form optically active intermediates .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 2-chloro-3-oxobutanoate. This reaction is typically catalyzed by carbonyl reductases or ketoreductases, which are enzymes that facilitate the reduction process with high stereoselectivity . The reaction conditions often involve the use of cofactor regeneration systems to maintain the activity of the enzymes. For example, glucose dehydrogenase is commonly used to regenerate NADPH, which is required for the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using recombinant Escherichia coli strains that express the necessary reductase enzymes. These strains are cultured in large fermentors, and the reaction is conducted in an aqueous-organic solvent system to enhance the solubility of the substrates and products . The process is optimized to achieve high yields and enantiomeric excess, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Ethyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form ethyl 2-chloro-3-hydroxybutanol.
Oxidation: It can be oxidized to form ethyl 2-chloro-3-oxobutanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Catalyzed by carbonyl reductases in the presence of NADPH.
Oxidation: Typically carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction: Ethyl 2-chloro-3-hydroxybutanol.
Oxidation: Ethyl 2-chloro-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-chloro-3-hydroxybutanoate is extensively used in scientific research due to its versatility and high enantioselectivity. Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of statins and other pharmaceuticals.
Industry: Utilized in the production of enantiopure compounds for various industrial applications.
作用機序
The mechanism of action of ethyl 2-chloro-3-hydroxybutanoate primarily involves its role as a chiral intermediate in enzymatic reactions. The compound is reduced by carbonyl reductases, which catalyze the transfer of electrons from NADPH to the carbonyl group, resulting in the formation of the hydroxyl group. This reduction process is highly stereoselective, leading to the production of optically active intermediates .
類似化合物との比較
Ethyl 2-chloro-3-hydroxybutanoate is unique due to its high enantioselectivity and versatility in various chemical reactions. Similar compounds include:
Ethyl 2-chloro-3-oxobutanoate: The precursor in the synthesis of this compound.
Ethyl 2-chloro-3-hydroxybutanol: The reduced form of this compound.
Ethyl 2-chloro-3-aminobutanoate: A derivative formed through nucleophilic substitution reactions.
This compound stands out due to its high enantiomeric excess and its widespread use in the synthesis of pharmaceuticals, particularly statins .
特性
IUPAC Name |
ethyl 2-chloro-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGVYVLALKWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
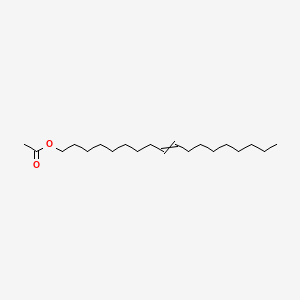
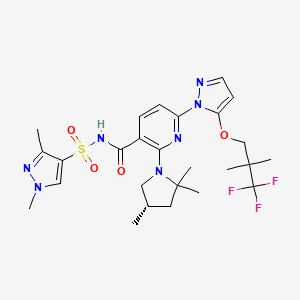
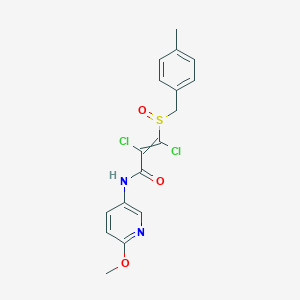
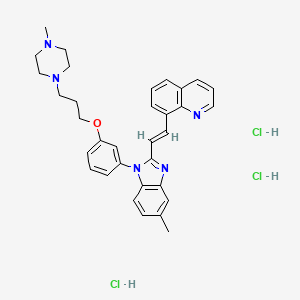
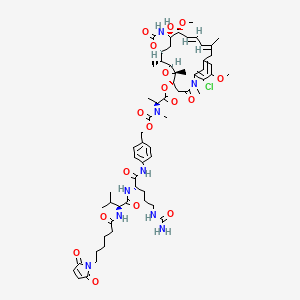
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
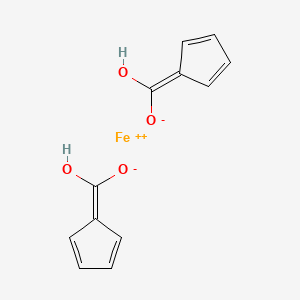
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
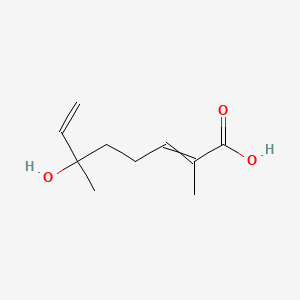
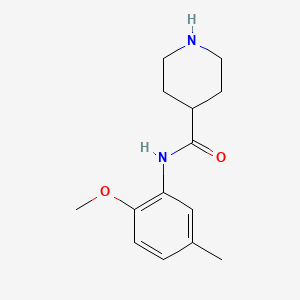
![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
